molecular formula C10H13F3N2O2 B14615260 N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57068-96-9

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B14615260
CAS No.: 57068-96-9
M. Wt: 250.22 g/mol
InChI Key: DBAXVSWUXDZYAP-UHFFFAOYSA-N
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Description

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide: is a chemical compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with butylamine and 4-methyl-2-oxazolecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Butyl trifluoroacetate
  • 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide
  • Ethyl 4,4,4-trifluoro-2-butynoate

Comparison: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

57068-96-9

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

N-butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C10H13F3N2O2/c1-3-4-5-15(8(16)10(11,12)13)9-14-7(2)6-17-9/h6H,3-5H2,1-2H3

InChI Key

DBAXVSWUXDZYAP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(F)(F)F

Origin of Product

United States

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